molecular formula C20H29N3O4 B3983975 3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate

3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate

Cat. No. B3983975
M. Wt: 375.5 g/mol
InChI Key: WQGNVPRTCITUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-3 inhibitor and has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

The mechanism of action of 3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been found to be overexpressed in various diseases, including cancer, Alzheimer's disease, and diabetes. Inhibition of GSK-3 activity by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 activity by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for GSK-3 inhibition, which makes it an ideal tool for studying the role of GSK-3 in various cellular processes. The limitations include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate. One direction is the development of more potent and selective GSK-3 inhibitors for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is the study of the role of GSK-3 in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, the potential applications of GSK-3 inhibitors in stem cell research and regenerative medicine are also areas of future research.

Scientific Research Applications

3-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]-1-adamantyl acetate has been extensively studied for its potential applications in scientific research. It has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

[3-(9-oxo-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine-2-carbonyl)-1-adamantyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-13(24)27-20-9-14-6-15(10-20)8-19(7-14,12-20)18(26)23-5-4-22-3-2-21-17(25)16(22)11-23/h14-16H,2-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGNVPRTCITUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CC3CC(C1)CC(C3)(C2)C(=O)N4CCN5CCNC(=O)C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.